molecular formula C34H68 B8530973 17-Tetratriacontene CAS No. 87292-56-6

17-Tetratriacontene

Cat. No.: B8530973
CAS No.: 87292-56-6
M. Wt: 476.9 g/mol
InChI Key: KLWODYWGRXYIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Tetratriacontene is a long-chain terminal alkene with the molecular formula C34H68 and a CAS Registry Number of 87292-56-6 . It has a molecular weight of 476.90 g/mol and a high predicted logP value of 13.29, indicating significant hydrophobicity . As a member of the alkene family, its refractive index is documented as 1.4800 at 25°C . This compound is a valuable building block in organic synthesis and materials science research, particularly for studying the properties of unsaturated hydrocarbons . It serves as a precursor for developing specialized polymers, surfactants, and other functional materials. Researchers utilize it to investigate phase transitions, crystallization behavior, and thermal stability in complex hydrocarbon systems. This product is intended for Research Use Only and is not labeled or intended for diagnostic, therapeutic, or household applications.

Properties

CAS No.

87292-56-6

Molecular Formula

C34H68

Molecular Weight

476.9 g/mol

IUPAC Name

tetratriacont-17-ene

InChI

InChI=1S/C34H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3

InChI Key

KLWODYWGRXYIPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for 17 Tetratriacontene

Olefin Metathesis Strategies for 17-Tetratriacontene Generation

Olefin metathesis has emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. acs.org This reaction involves the redistribution of alkylidene fragments between two olefinic substrates, catalyzed by transition metal complexes. For the synthesis of a symmetrical internal alkene like this compound, the self-metathesis of a terminal alkene is a direct and atom-economical approach.

Employing Tungsten-based Catalytic Systems in the Synthesis of this compound

Tungsten-based catalysts have historically played a significant role in the development of olefin metathesis. libretexts.orgukzn.ac.zaresearchgate.net These catalysts, often prepared from tungsten hexachloride (WCl6) in combination with a co-catalyst, are effective in promoting the metathesis of various alkenes. chemeurope.com For the synthesis of this compound, the self-metathesis of 1-octadecene (B91540) serves as a logical precursor.

The catalytic cycle, as proposed by Chauvin, involves the formation of a metal-alkylidene intermediate that reacts with the olefin to form a metallacyclobutane. This intermediate then cleaves to release the product and regenerate a metal-alkylidene, propagating the catalytic cycle. acs.org

Classical tungsten-based catalyst systems, such as those derived from the reaction of metal halides with alkylating agents (e.g., WCl6-EtOH-EtAlCl2), have been utilized for the metathesis of α-olefins. libretexts.orgchemeurope.com While highly active, these systems can sometimes lead to a mixture of products due to secondary metathesis reactions. libretexts.org The selectivity of these catalysts can be influenced by various factors, including the choice of co-catalyst and reaction conditions.

Modern, well-defined tungsten alkylidene complexes offer greater control and selectivity. For instance, tungsten oxo alkylidene complexes have been shown to be effective Z-selective catalysts for the metathesis of terminal olefins. mit.edu The addition of Lewis acids can significantly increase the reaction rate, although it may decrease the Z-selectivity. mit.edu

Table 1: Examples of Tungsten-Based Catalysts in Olefin Metathesis

Catalyst SystemPrecursorApplicationReference
WCl6/EtOH/EtAlCl2Tungsten hexachlorideGeneral olefin metathesis libretexts.org, chemeurope.com
W(O)(CH-t-Bu)(OHMT)(Me2Pyr)(PMe2Ph)Tungsten oxo alkylidene complexZ-selective metathesis of terminal olefins mit.edu
WO3/SiO2Tungsten trioxide on silicaGas-phase metathesis of 1-hexene ukzn.ac.za

Principles of Acyclic Diene Metathesis (ADMET) Relevant to this compound Formation

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes the principles of olefin metathesis to convert α,ω-dienes into polyolefins with the liberation of a small volatile molecule, typically ethylene (B1197577). researchgate.netresearchgate.net While primarily used for polymer synthesis, the fundamental principles of ADMET can be adapted for the synthesis of specific, non-polymeric molecules like this compound.

The key to forming a discrete molecule rather than a polymer lies in controlling the competition between intermolecular chain growth and intramolecular cyclization. For the synthesis of a C34 alkene, one could envision a very long α,ω-diene, such as 1,33-tetratriacontadiene, undergoing an intramolecular ring-closing metathesis (RCM) to form a large macrocycle which could then be subjected to further reactions. However, a more direct application of ADMET principles would involve a controlled oligomerization of a shorter diene, where reaction conditions are optimized to favor the formation of the desired dimer or trimer.

The success of ADMET is highly dependent on the efficiency of the catalyst and the removal of the volatile byproduct to drive the equilibrium towards product formation. researchgate.net The process typically begins with the reaction of a terminal olefin with a metal alkylidene complex, generating ethylene and a new metal alkylidene. researchgate.net

Investigation of Reaction Parameters and Catalyst Selectivity in Metathesis Approaches to this compound

The successful synthesis of this compound via olefin metathesis is critically dependent on the careful control of reaction parameters and the selection of a suitable catalyst.

Catalyst Loading and Temperature: The concentration of the catalyst can influence the rate and selectivity of the reaction. While higher catalyst loadings can increase the reaction rate, they may also lead to undesired side reactions. Temperature is another crucial parameter; for instance, gas-phase metathesis over supported tungsten oxide catalysts is typically carried out at high temperatures (420-500°C). ukzn.ac.za In contrast, well-defined molecular catalysts can operate at much milder temperatures. mit.edu

Catalyst Selectivity: The choice of catalyst is paramount in determining the stereochemistry of the resulting double bond (E/Z selectivity). While many metathesis catalysts thermodynamically favor the more stable E-isomer, specific catalyst design has enabled the development of highly Z-selective systems. mit.edunih.gov For a symmetrical, non-functionalized alkene like this compound, controlling the E/Z ratio might be less critical unless a specific isomer is desired for a particular application.

Intramolecular vs. Intermolecular Reactions in ADMET: In the context of applying ADMET principles, controlling the balance between intramolecular cyclization and intermolecular polymerization is key. High concentrations of the diene monomer generally favor intermolecular reactions, leading to polymer formation. Conversely, high dilution conditions promote intramolecular reactions, favoring the formation of macrocycles. researchgate.netlibretexts.org By carefully selecting the starting diene and reaction concentration, it is theoretically possible to direct the reaction towards the formation of a specific oligomer that could serve as a precursor to this compound.

Alkene Coupling Reactions Yielding Tetratriacontene Structures

Alkene coupling reactions provide an alternative and powerful strategy for the formation of carbon-carbon bonds, enabling the construction of the C34 backbone of this compound from smaller precursor molecules. These reactions often involve the use of organometallic reagents and transition metal catalysts.

One plausible approach involves the coupling of two C17 fragments. For instance, the coupling of a 1-halo-1-heptadecene with a 1-heptadecyl organometallic reagent or the coupling of two C17 alkyl halides could lead to the desired C34 structure.

Several established coupling reactions are relevant to this synthetic challenge:

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. It is a versatile method for forming C-C bonds and has been applied to the synthesis of alkenes from alkyl electrophiles. pressbooks.pubmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction of a C17 Grignard reagent with a C17 vinyl halide could potentially yield this compound. Iron-catalyzed Kumada-type couplings have also been developed for sp3-sp3 bond formation. researchgate.net

Negishi Coupling: This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide. researchgate.netnih.gov It is known for its high functional group tolerance and has been successfully employed for the formation of C(sp3)-C(sp3) bonds, making it a viable option for coupling two C17 alkyl fragments. researchgate.netresearchgate.netacs.org Cobalt-catalyzed Negishi cross-coupling has also been reported for the formation of quaternary carbons. rsc.org

Organocuprate Coupling (Gilman Reagents): Lithium diorganocuprates, known as Gilman reagents, are effective for the coupling of alkyl halides to form new C-C bonds. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com The reaction of a lithium di(heptadecyl)cuprate with a suitable electrophile could be a direct route to the C34 backbone. This method is particularly useful for the synthesis of long-chain hydrocarbons. pressbooks.pub

Table 2: Overview of Potentially Applicable Alkene Coupling Reactions

Coupling ReactionOrganometallic ReagentElectrophileCatalystPotential Application for this compound SynthesisReference
Kumada CouplingGrignard Reagent (R-MgX)Organic Halide (R'-X)Ni or Pd complexesCoupling of C17 fragments pressbooks.pub, masterorganicchemistry.com, organic-chemistry.org, wikipedia.org
Negishi CouplingOrganozinc (R-ZnX)Organic Halide (R'-X)Ni or Pd complexesCoupling of C17 alkyl fragments researchgate.net, researchgate.net, acs.org, nih.gov
Organocuprate CouplingGilman Reagent (R2CuLi)Organic Halide (R'-X)None (stoichiometric)Coupling of C17 alkyl fragments pressbooks.pub, libretexts.org, libretexts.org, wikipedia.org

Chemical Reactivity and Derivatization Pathways of 17 Tetratriacontene

Regioselective Hydrozirconation of 17-Tetratriacontene

Hydrozirconation of alkenes, particularly with Schwartz's reagent (Cp₂ZrHCl), is a powerful method for the functionalization of unsaturated hydrocarbons. researchgate.net In the case of an internal alkene like this compound, the reaction proceeds via the syn-addition of the Zr-H bond across the double bond. wikipedia.org A key feature of this process is the rapid isomerization of the initially formed alkylzirconium species to the thermodynamically more stable terminal derivative. researchgate.netilpi.com This migration places the zirconium at the least sterically hindered position of the alkyl chain, which is a crucial aspect for achieving high regioselectivity in subsequent functionalization steps. researchgate.net

Mechanistic Studies on Zirconium-Mediated Alkyl Migration in this compound Transformations

The mechanism of zirconium-mediated alkyl migration in the hydrozirconation of this compound involves a series of reversible β-hydride elimination and reinsertion steps. wikipedia.orgilpi.com Upon the initial syn-addition of Cp₂ZrHCl to the C17=C18 double bond, two regioisomeric secondary alkylzirconium intermediates can be formed. These species are generally unstable and readily undergo β-hydride elimination to generate a zirconium hydride and an internal alkene. Subsequent reinsertion of the zirconium hydride can occur at different positions along the alkyl chain.

Table 1: Proposed Mechanistic Steps in Zirconium-Mediated Alkyl Migration of this compound

StepDescriptionIntermediate Species
1. Initial Hydrozirconationsyn-addition of Cp₂ZrHCl to the C17=C18 double bond.Secondary alkylzirconium(IV) complex.
2. β-Hydride EliminationElimination of a β-hydrogen to form a Zr-H bond and an alkene.Zirconocene (B1252598) hydride and an internal alkene.
3. ReinsertionRe-addition of the zirconocene hydride to the alkene.A different secondary alkylzirconium(IV) complex.
4. Repetitive MigrationSteps 2 and 3 are repeated, moving the Zr down the chain.Various secondary alkylzirconium(IV) complexes.
5. TerminationFormation of the sterically favored primary alkylzirconium species.1-Tetratriacontylzirconocene chloride.

Electrophilic Trapping Reactions of this compound-Derived Organozirconium Intermediates (e.g., Iodination for Primary Halide Synthesis)

The terminal alkylzirconium intermediate derived from this compound is a versatile nucleophile that can react with a variety of electrophiles. researchgate.netprinceton.edu This allows for the regioselective introduction of functional groups at the terminus of the long alkyl chain. A prominent example is the reaction with halogens, such as iodine, to produce primary alkyl halides. organicreactions.orgorganic-chemistry.org

The carbon-zirconium bond is polarized towards the carbon atom, rendering it nucleophilic. When treated with an electrophile like iodine (I₂), the alkylzirconium species undergoes oxidative cleavage. This reaction proceeds with high efficiency and regioselectivity, yielding the corresponding 1-iodotetratriacontane. The ability to transform a mid-chain alkene into a terminal primary halide is a significant synthetic advantage of this methodology. organic-chemistry.org

Table 2: Electrophilic Trapping of 1-Tetratriacontylzirconocene Chloride

ElectrophileReagentProductFunctional Group Introduced
IodineI₂1-IodotetratriacontanePrimary Alkyl Iodide
BromineBr₂1-BromotetratriacontanePrimary Alkyl Bromide
ProtonsH⁺ (e.g., from H₂O or acid)TetratriacontaneAlkane
Acyl HalidesRCOClKetoneKetone

Analysis of Competing Side Reactions and Purity Considerations in this compound Derivatization

While hydrozirconation offers excellent regioselectivity for the terminal position under thermodynamic control, several factors can influence the purity of the final derivatized product. iupac.org The efficiency of the zirconium migration is temperature-dependent. At lower temperatures, the initial kinetic products, which are mixtures of secondary alkylzirconocenes, may be trapped before complete isomerization to the terminal species can occur. iupac.org This would result in a mixture of regioisomeric functionalized products.

Another consideration is the potential for side reactions during the electrophilic quench. For instance, if the electrophile is not reactive enough, or if the reaction conditions are not optimized, elimination reactions could compete with the desired substitution. Furthermore, the presence of impurities in the starting alkene or the Schwartz's reagent can lead to the formation of byproducts.

Careful control of reaction parameters such as temperature, reaction time, and the purity of reagents is crucial to minimize these side reactions and ensure high purity of the desired terminally functionalized product.

Table 3: Potential Side Reactions and Purity Considerations

FactorPotential IssueConsequenceMitigation Strategy
Reaction TemperatureIncomplete isomerization to the terminal alkylzirconocene.Formation of a mixture of regioisomeric products.Higher reaction temperatures or longer reaction times.
Electrophile ReactivitySlow trapping of the organozirconium intermediate.Potential for β-hydride elimination and other side reactions.Use of highly reactive electrophiles and optimized reaction conditions.
Reagent PurityPresence of impurities in the alkene or Cp₂ZrHCl.Formation of undesired byproducts.Use of purified starting materials and reagents.
StoichiometryExcess or insufficient Schwartz's reagent.Incomplete reaction or formation of di-addition products (with dienes).Precise control of reagent stoichiometry.

Catalytic Applications and Mechanistic Insights Involving 17 Tetratriacontene

17-Tetratriacontene as a Substrate in Advanced Olefin Metathesis Research

Olefin metathesis is a powerful synthetic methodology that facilitates the rearrangement of carbon-carbon double bonds, enabling the formation of new olefinic compounds through processes such as coupling, cleavage, ring-closing, ring-opening, or polymerization. The versatility of this reaction has led to its widespread application in synthetic chemistry.

Contribution to Studies on Acyclic Diene Metathesis (ADMET) Polymerization

While this compound itself is an internal olefin rather than a diene monomer typically used in Acyclic Diene Metathesis (ADMET) polymerization, research involving its catalytic transformation contributes to the broader understanding of metathesis catalysts relevant to ADMET. ADMET polymerization is a method employed for the synthesis of olefin-containing polymers, often producing polymers with a predominant trans alkene configuration. However, advancements have led to the development of cis-selective ADMET polymerization using specific ruthenium-based catalysts.

Studies evaluating the performance of catalysts, such as those based on Rhenium (Re) on mesoporous alumina (B75360), with substrates like this compound, provide insights into the behavior of these catalytic systems. These insights are crucial because the same or similar catalytic platforms are often utilized in ADMET polymerization. For instance, Rhenium/Organized Mesoporous Alumina (Re/OMA) catalysts, which are effective in the transformation of this compound, have also been employed in ADMET polymerization of dienes like 1,5-hexadiene (B165246) to yield oligomers. Understanding the efficiency and potential side reactions (e.g., olefin isomerization, which can occur with certain metathesis catalysts at elevated temperatures) when this compound is used as a model substrate can inform and optimize conditions for ADMET processes.

Evaluation of Catalyst Performance and Product Distribution in Reactions involving this compound

The performance of catalysts in reactions involving this compound is assessed by parameters such as conversion rates. For example, in studies utilizing a Rhenium/Organized Mesoporous Alumina (Re/OMA6.5) catalyst, this compound demonstrated high conversion rates under specific reaction conditions.

Table 1: Catalyst Performance in this compound Transformation

SubstrateCatalystTemperature (°C)Time (min)Conversion (%)
This compoundRe/OMA6.58030097-98

Note: Data derived from studies on catalytic applications of organized mesoporous aluminas.

While detailed product distribution specific to the transformation of this compound itself is not extensively documented in the provided sources beyond high conversion, related studies with other long-chain olefins on similar catalytic systems indicate that catalyst properties, such as pore size, can significantly influence the distribution of products, including the formation of higher oligomers. This suggests that the precise control over catalyst characteristics is vital for tailoring the outcome of reactions involving long-chain olefins like this compound.

Heterogeneous Catalytic Systems in the Transformation of this compound (e.g., Mesoporous Alumina-based Catalysts)

Heterogeneous catalytic systems, particularly those incorporating mesoporous alumina as a support, play a significant role in the transformation of this compound. Mesoporous materials are highly regarded in catalysis due to their exceptional textural properties, including high surface area and well-defined pore size distributions, which can enhance catalytic activity by providing more active sites and facilitating mass transfer.

Rhenium-based catalysts supported on mesoporous alumina have shown considerable efficacy in olefin metathesis reactions. For instance, the Re/OMA6.5 catalyst, a Rhenium-modified organized mesoporous alumina, has been successfully employed for the transformation of this compound, achieving conversions of 97-98%. This highlights the potential of such systems for efficient conversion of long-chain internal olefins. The active species, often Rhenium(VII) oxide (Re₂O₇), is dispersed on the high-surface-area mesoporous alumina support. The design of these catalysts involves careful control over the synthesis of the mesoporous alumina support to achieve desired pore structures and surface areas, which are critical for optimal catalytic performance.

The use of organized mesoporous alumina supports has been shown to lead to higher catalytic activities compared to conventional alumina supports in various reactions, including metathesis. This enhanced activity is typically attributed to the larger surface areas provided by the mesoporous structure, which allows for a greater loading of catalytically active species.

Analytical and Spectroscopic Characterization Techniques for 17 Tetratriacontene and Its Reaction Products

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis (e.g., Olefin:Iodide Ratios)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 17-tetratriacontene. Both ¹H and ¹³C NMR provide critical data for confirming the identity and stereochemistry of the molecule.

In ¹H NMR spectroscopy , the protons directly attached to the carbon-carbon double bond (vinylic protons, -CH=CH-) are highly characteristic. libretexts.orgyoutube.com Due to the deshielding effect of the π-electron system, these protons resonate in a distinct downfield region of the spectrum, typically between 5.0 and 6.0 ppm. youtube.com The specific chemical shift and the coupling constant (J-value) between these vinylic protons are diagnostic of the double bond's geometry. blogspot.com For a trans isomer of this compound, the coupling constant (³J_HH) is expected to be in the range of 11-18 Hz, while the cis isomer would exhibit a smaller coupling constant, typically between 6-14 Hz. libretexts.org The remaining aliphatic protons of the long alkyl chains produce a large, complex signal in the upfield region of the spectrum, usually between 0.8 (for terminal CH₃ groups) and 1.5 ppm (for CH₂ groups).

¹³C NMR spectroscopy provides complementary information. The sp²-hybridized carbons of the double bond in alkenes appear in a characteristic downfield region, generally between 100 and 150 ppm, which is clearly distinct from the sp³-hybridized carbons of the alkyl chains (typically 10-40 ppm). libretexts.org This allows for easy confirmation of the presence of the olefinic functional group.

Beyond structural confirmation, NMR can be a powerful tool for quantitative analysis (qNMR). mestrelab.com The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This principle can be applied to determine the ratio of reactants to products in a reaction mixture without the need for chromatographic separation. For instance, in a reaction involving the addition of iodine across the double bond of this compound, qNMR could be used to determine the Olefin:Iodide Ratio . By integrating the signal corresponding to the remaining vinylic protons of the alkene and comparing it to the integral of a characteristic signal from the newly formed alkyl iodide product (e.g., the -CH(I)- protons), the relative molar quantities of each species can be calculated. This is particularly useful for monitoring reaction progress or determining the composition of a final product mixture.

Table 1: Hypothetical ¹H NMR Data for Quantitative Analysis of a this compound Iodination Reaction
CompoundAssigned ProtonsChemical Shift (δ, ppm)Integral ValueCalculated Molar Ratio
This compound (reactant)Vinylic (-CH=CH-)5.351.0050%
17,18-Diiodotetratriacontane (product)Methine (-CH(I)-)4.201.0050%

Chromatographic Methods for Separation and Purity Determination (e.g., Gas Chromatography for Isomer Ratios and Purity Assessment)

Chromatographic techniques are essential for separating this compound from starting materials, solvents, and byproducts, as well as for assessing its purity and determining the ratio of its isomers. Gas Chromatography (GC) is particularly well-suited for the analysis of long-chain hydrocarbons due to their volatility at elevated temperatures. stackexchange.com

The purity of a this compound sample can be determined by GC, where a pure sample will ideally show a single peak. The peak's area percentage gives a quantitative measure of purity. The choice of stationary phase in the GC column is critical for achieving effective separation. chromforum.org Nonpolar stationary phases, such as those based on polydimethylsiloxane, separate compounds primarily based on their boiling points. stackexchange.com

For separating isomers of this compound, which have very similar boiling points, more specialized columns are often required. High-resolution capillary columns, potentially with liquid crystalline stationary phases, can differentiate between positional isomers (e.g., this compound vs. 16-tetratriacontene) and geometric isomers (cis vs. trans). vurup.sk The cis isomer is typically more sterically hindered and may have a slightly different interaction with the stationary phase compared to the more linear trans isomer, often resulting in different retention times. stackexchange.com By analyzing a sample containing both isomers, the ratio can be determined by comparing the integrated areas of their respective peaks.

Table 2: Representative Gas Chromatography Data for Isomer and Purity Analysis
Compound/IsomerHypothetical Retention Time (min)Peak Area (%)Assessment
cis-17-Tetratriacontene25.4234.5Isomer Ratio
trans-17-Tetratriacontene25.6865.0Isomer Ratio
Unknown Impurity24.910.5Purity Assessment

Mass Spectrometry for Molecular Confirmation and Detection of Reaction Byproducts

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C34H68), high-resolution mass spectrometry would confirm its molecular weight of 476.92 g/mol . In electron ionization (EI) mass spectrometry, the spectrum typically shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 476. ic.ac.uk

The fragmentation pattern observed in the mass spectrum offers structural clues. Alkenes often undergo characteristic fragmentation, with cleavage at the allylic position (the bond adjacent to the double bond) being particularly favored due to the formation of a stable resonant carbocation. chemistrynotmystery.comyoutube.com For this compound, cleavage at the C16-C17 or C18-C19 bonds would lead to predictable fragment ions, helping to locate the position of the double bond.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is an exceptionally effective technique for analyzing complex reaction mixtures. nih.govresearchgate.net The GC separates the individual components, which are then introduced sequentially into the mass spectrometer for identification. This allows for the confident detection of unreacted this compound, the desired product(s), and any reaction byproducts. For example, in an epoxidation reaction of this compound, GC-MS could be used to identify the starting material (m/z 476), the target epoxide product (m/z 492, from the addition of an oxygen atom), and a potential diol byproduct from the hydrolysis of the epoxide (m/z 510).

Table 3: Example GC-MS Data for Analysis of a this compound Reaction Mixture
GC Retention Time (min)Key Mass Spec (m/z) PeaksCompound Identification
25.68476 (M⁺), 265, 237This compound (unreacted)
28.15492 (M⁺), 281, 25317,18-Epoxytetratriacontane (product)
30.50510 (M⁺), 492, 299, 269Tetratriacontane-17,18-diol (byproduct)

Advanced Research Applications of 17 Tetratriacontene As a Precursor

Utility of 17-Tetratriacontene in the Synthesis of Long-Chain Functionalized Molecules

The presence of a reactive double bond within the long carbon chain of this compound makes it a versatile precursor for the synthesis of various long-chain functionalized molecules. These derivatives can find applications in diverse fields, including lubricants, additives, and specialized chemical intermediates.

The conversion of long-chain alkenes into primary alkyl iodides is a crucial transformation in organic synthesis, often serving as intermediates for further functionalization. While direct studies on this compound are limited, general methods for synthesizing alkyl iodides from alkenes typically involve hydroiodination reactions. For internal alkenes like this compound, achieving high purity primary alkyl iodides can be challenging due to regioselectivity issues, as the double bond is not terminal. However, controlled reaction conditions and specific catalytic systems could potentially direct the addition of hydrogen iodide to yield a primary iodide, possibly after isomerization of the double bond or through multi-step syntheses involving selective cleavage and subsequent functionalization.

For instance, hydroiodination of alkenes can be achieved using anhydrous hydrogen iodide, which has demonstrated activity in converting alkenes to iodoalkanes nih.gov. The purity of the resulting alkyl iodide is paramount for subsequent reactions. Techniques such as careful control of stoichiometry, temperature, and solvent, along with advanced purification methods like fractional distillation or chromatography, would be essential to isolate high-purity products from a long-chain precursor like this compound.

Table 1: Conceptual Data for Alkyl Iodide Synthesis from Long-Chain Alkenes

Reaction ParameterTypical Range/Condition (General Alkene)Expected Consideration for this compound
Reagent (HI source)HI gas, NaI/CeCl₃·7H₂O, LiI/PPh₃ nih.govRequires careful control for regioselectivity
TemperatureRoom temperature to moderate heating nih.govMay influence selectivity and reaction rate
SolventAcetonitrile, chlorinated/aromatic solvents nih.govNon-polar solvents preferred for long chains
Expected YieldGood to excellent (e.g., 70-95%) nih.govPotentially lower due to regioselectivity challenges
Purity of Primary ProductHigh (e.g., >95%)Requires advanced purification techniques

The long aliphatic chain of this compound makes it an attractive candidate for the development of specialty chemicals, particularly long-chain surfactants. Surfactants are characterized by their amphiphilic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail imsc.res.in. The C₃₄ hydrocarbon chain of this compound would serve as an exceptionally long hydrophobic tail.

Derivatives could be synthesized by functionalizing the double bond or by further modifying the chain. For example, epoxidation of the double bond followed by ring-opening with a nucleophile could introduce hydroxyl groups, which can then be further derivatized into sulfates, sulfonates, or ethoxylates—common hydrophilic head groups in surfactants imsc.res.in. Alternatively, oxidative cleavage of the double bond could yield shorter chain carboxylic acids, which can then be esterified or amidated with hydrophilic moieties.

The development of such long-chain surfactants from this compound would aim to create materials with unique interfacial properties, potentially offering enhanced emulsification, dispersion, or foaming capabilities, especially in applications requiring high hydrophobicity or specific rheological profiles. Specialty chemicals, including bio-surfactants and emulsifying waxes, are often derived from long-chain fatty acids and alcohols, highlighting the potential of similar long-chain precursors imsc.res.insmolecule.comscienceopen.com.

Table 2: Potential this compound Derivatives for Specialty Chemicals

Derivative TypeProposed Functionalization RoutesPotential Application Area
Alkyl Sulfates/SulfonatesHydroxylation followed by sulfation/sulfonationHigh-performance detergents, emulsifiers
EthoxylatesEpoxidation followed by reaction with ethylene (B1197577) oxideNonionic surfactants, dispersants
Carboxylic AcidsOxidative cleavage of the double bondLubricant additives, polymer modifiers
Amines/Amine OxidesHydroamination or amination followed by oxidationAmphoteric surfactants, conditioning agents

This compound as a Monomer in Polymer Science and Engineering

The alkene functionality in this compound makes it a potential monomer for polymerization reactions. Its long aliphatic chain would significantly influence the properties of the resulting polymers, particularly in the context of long-chain aliphatic polymers.

Copolymerization involves the polymerization of two or more different monomers to create a polymer with variable repeating units, allowing for the tailoring of material properties. While direct research on copolymers of this compound is not widely reported, its structure suggests it could be incorporated into copolymers through various polymerization mechanisms, such as addition polymerization (e.g., radical, coordination, or metathesis polymerization) if suitable co-monomers and catalysts are employed.

For instance, if this compound were to undergo copolymerization with other unsaturated monomers (e.g., styrene, acrylates, or other long-chain alkenes), the resulting copolymers would feature long, flexible aliphatic segments derived from this compound. This could lead to materials with enhanced flexibility, reduced crystallinity (depending on the co-monomer and chain regularity), and altered thermal properties compared to homopolymers of the co-monomer. The challenge would lie in controlling the regioselectivity of the internal double bond during polymerization and achieving high molecular weights. Controlled radical polymerization techniques, such as ATRP or RAFT, could potentially be explored to control molecular weight and polydispersity in such systems.

Table 3: Hypothetical Copolymers Incorporating this compound

Co-monomer TypeExpected Copolymer CharacteristicsPotential Applications
Short-chain Alkene (e.g., Ethylene)Increased flexibility, lower density, modified crystallinityPackaging films, elastomers
Acrylate/MethacrylateTunable glass transition temperature, improved impact strengthCoatings, adhesives
Maleic AnhydrideFunctionalized backbone for further cross-linking or derivatizationCompatibilizers, specialty resins

Polymers derived from long-chain aliphatic monomers, such as this compound, are crucial for understanding structure-property relationships. The extended methylene (B1212753) sequences in these polymers significantly influence their solid-state structures and macroscopic properties, bridging the gap between traditional polycondensates and polyethylenes.

Key properties affected by the long aliphatic chain include:

Crystallinity and Melting Point (T_m) : Long methylene sequences can facilitate crystallization through van der Waals interactions between hydrocarbon segments, similar to polyethylene. The regularity of the chain and the presence of the internal double bond (or its saturated form in the polymer backbone) would directly impact the degree and type of crystallinity. A highly regular arrangement of these long chains would lead to higher melting points.

Glass Transition Temperature (T_g) : The flexibility of the polymer chains, significantly influenced by the long aliphatic segments, plays a crucial role in determining the glass transition temperature. Longer and more flexible chains generally lead to lower T_g values, as they allow for greater segmental motion.

Mechanical Properties : The length and arrangement of the aliphatic chains influence mechanical properties such as tensile strength, elasticity, and toughness. Polymers with long, flexible chains tend to be more ductile and less brittle.

Solubility and Viscosity : The hydrophobic nature of the long chain would affect solubility in various solvents, while chain entanglement due to the long segments would influence melt viscosity.

Table 4: Influence of Long Aliphatic Chains on Polymer Properties

PropertyGeneral Trend with Increasing Chain Length/Flexibility (e.g., from this compound)
Melting Point (T_m)Can increase due to enhanced van der Waals interactions and crystallinity
Glass Transition Temperature (T_g)Tends to decrease due to increased chain flexibility
CrystallinityCan increase, leading to more ordered structures
Flexibility/DuctilityGenerally increases
HydrophobicityIncreases significantly

Q & A

Q. What are the key experimental parameters for synthesizing 17-Tetratriacontene with high purity?

To achieve high-purity this compound, focus on optimizing reaction conditions such as catalyst type (e.g., Grubbs catalyst for olefin metathesis), solvent purity, and temperature control. Ensure thorough characterization using gas chromatography (GC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Purification via column chromatography with gradient elution is critical to isolate the compound from byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

Use a combination of high-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR to confirm molecular structure and double-bond position. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess thermal stability and phase transitions. For reproducibility, document instrument calibration protocols and solvent selection (e.g., deuterated chloroform for NMR) to minimize artifacts .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Store the compound in inert atmospheres (argon or nitrogen) at sub-ambient temperatures (−20°C) to prevent oxidation or polymerization. Conduct periodic stability tests via Fourier-transform infrared spectroscopy (FTIR) to detect carbonyl formation, a common degradation indicator. Use stabilizers like butylated hydroxytoluene (BHT) if necessary, but validate their impact on experimental outcomes .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data when confirming this compound’s structure?

Discrepancies in NMR or MS data may arise from stereochemical impurities or solvent interactions. Perform 2D NMR (e.g., COSY, NOESY) to clarify spatial arrangements and compare results with computational simulations (e.g., density functional theory, DFT). If contradictions persist, cross-validate with alternative techniques like X-ray crystallography or Raman spectroscopy .

Q. What computational methods are effective for modeling this compound’s physicochemical behavior in complex systems?

Molecular dynamics (MD) simulations can predict aggregation tendencies in lipid bilayers or solvent interactions. Pair these with quantum mechanical calculations (e.g., Hartree-Fock or DFT) to analyze electronic properties. Validate models against experimental data (e.g., solubility parameters) and adjust force fields to improve accuracy .

Q. How can experimental designs address the reproducibility challenges of this compound-based studies?

Document all variables, including batch-to-batch variations in starting materials and environmental conditions (humidity, light exposure). Use statistical tools like factorial design to identify critical factors affecting reproducibility. Publish raw datasets and detailed protocols in supplementary materials to enable independent verification .

Q. What strategies mitigate biases when interpreting this compound’s bioactivity data in pharmacological assays?

Employ blinded analysis for cell-based assays to reduce observer bias. Use multiple orthogonal assays (e.g., fluorescence microscopy and flow cytometry) to confirm activity. Apply rigorous statistical corrections (e.g., Bonferroni adjustment) for high-throughput screens and report confidence intervals for dose-response curves .

Methodological Guidance

  • Data Presentation : Use tables to summarize spectral peaks (e.g., NMR chemical shifts) and thermodynamic data. Ensure figure legends are self-explanatory, including error bars and statistical significance markers .
  • Contradiction Analysis : When results conflict with prior studies, systematically compare experimental conditions (e.g., solvent polarity, pH) and instrumentation differences. Highlight unresolved questions in the discussion section to guide future work .
  • Ethical Reporting : Disclose any data outliers or failed experiments in supplementary materials. Avoid overgeneralizing conclusions beyond the empirical evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.